molecular formula C16H12ClN3O2S B2935768 N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide CAS No. 895488-12-7

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide

Cat. No.: B2935768
CAS No.: 895488-12-7
M. Wt: 345.8
InChI Key: OYHHHZVEIWWONS-UHFFFAOYSA-N
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Description

N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-chlorophenyl group at position 5 and a 2-(phenylsulfanyl)acetamide moiety at position 2. The synthesis of such derivatives typically involves S-alkylation of oxadiazole-thione intermediates with halogenated acetamides, as demonstrated in related studies . Structural characterization via IR and NMR spectroscopy confirms the presence of key functional groups, such as the S–CH2 proton singlet at δ4.14 ppm and aromatic resonances for phenyl rings . This compound is part of a broader class of 1,3,4-oxadiazole derivatives studied for their antimicrobial, anticancer, and enzyme inhibitory activities.

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2S/c17-12-8-6-11(7-9-12)15-19-20-16(22-15)18-14(21)10-23-13-4-2-1-3-5-13/h1-9H,10H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHHHZVEIWWONS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide typically involves multiple steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Nucleophiles like amines, thiols, and appropriate solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products

    Oxidation: Formation of the corresponding sulfone derivative.

    Substitution: Formation of substituted derivatives where the chlorine atom is replaced by the nucleophile.

Mechanism of Action

The exact mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors, that are involved in biological pathways. The oxadiazole ring can interact with biological macromolecules, potentially inhibiting their function and leading to the observed biological activities .

Comparison with Similar Compounds

Structural Features

The compound’s bioactivity is influenced by two critical regions:

  • Oxadiazole Core : The 1,3,4-oxadiazole ring provides rigidity and electronic effects. Substitution at position 5 with a 4-chlorophenyl group enhances lipophilicity and interaction with hydrophobic enzyme pockets.
  • Acetamide Side Chain : The 2-(phenylsulfanyl)acetamide moiety contributes to hydrogen bonding and sulfur-mediated interactions.

Table 1: Structural Comparison of Selected 1,3,4-Oxadiazole Derivatives

Compound Name/ID Oxadiazole Substituent (Position 5) Acetamide Substituent (Position 2) Key Functional Groups
Target Compound 4-Chlorophenyl Phenylsulfanyl –Cl, –S–Ph
Compound 154 4-Chlorophenyl 4-(p-Tolyl)pyrimidin-2-yl –Cl, –CH3, pyrimidine
Compound 8 (5,6,7,8-Tetrahydronaphthalen-2-yl)oxy 1,3-Benzodioxol-5-ylmethyl –O–, benzodioxole
6f 4-Chlorophenyl 4-Methylphenyl –Cl, –CH3
7d 2-(4-Methoxyphenyl)pyridin-3-yl 2-Fluorophenoxy –OCH3, –F, pyridine

Anticancer Activity :

  • The target compound’s 4-chlorophenyl group aligns with Structure-Activity Relationship (SAR) trends observed in analogs, where halogen substituents enhance cytotoxicity. For instance, Compound 154 (IC50 = 3.8 ± 0.02 μM against A549 lung cancer cells) demonstrates 25-fold selectivity over noncancerous HEK cells, attributed to its pyrimidinyl and 4-chlorophenyl groups .
  • Compounds 8 and 9 show potent MMP-9 inhibition (linked to tumor metastasis) and cytotoxicity against A549 and C6 glioma cells, comparable to cisplatin.

Antimicrobial Activity :

  • N-Substituted derivatives (6a–o) exhibit broad-spectrum antimicrobial activity. The target compound’s phenylsulfanyl group may enhance membrane permeability, similar to 6f (most potent against Staphylococcus aureus) and 6o (active against E. coli).

Enzyme Inhibition :

Physicochemical Properties

  • Melting Points: Phthalazinone-oxadiazole hybrids (e.g., 4b: >300°C) exhibit higher thermal stability than simpler derivatives (e.g., 6f: amorphous solid) .

Biological Activity

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews its synthesis, biological activity, and relevant research findings.

The molecular formula of this compound is C₉H₈ClN₃OS, with a molecular weight of approximately 254.696 g/mol. The compound features a 1,3,4-oxadiazole ring substituted with a 4-chlorophenyl group and a phenylsulfanyl acetamide moiety.

Synthesis

The synthesis of this compound typically involves the reaction of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-thiol with various N-substituted acetamides. The process generally employs DMF (dimethylformamide) as a solvent and sodium hydride as a base to facilitate the nucleophilic substitution reactions.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A study conducted by Chauhan et al. (2003) found that several synthesized derivatives displayed varying degrees of activity against common bacterial strains such as Escherichia coli and Staphylococcus aureus . The compounds were evaluated using standard antimicrobial susceptibility tests, and some showed comparable efficacy to established antibiotics.

Anticancer Activity

In vitro studies have indicated that compounds in the oxadiazole family possess anticancer properties. For instance, a recent investigation assessed the cytotoxic effects of these compounds on HCT116 colon cancer cell lines using the SRB (sulforhodamine B) assay. The results suggested that several derivatives exhibited significant antiproliferative effects, with some showing selective toxicity towards cancer cells while sparing normal cells .

Study 1: Antimicrobial Screening

In one study published in the Pakistan Journal of Pharmaceutical Sciences, researchers synthesized a series of N-substituted derivatives and screened them for antimicrobial and hemolytic activities. Among these compounds, specific derivatives demonstrated promising antibacterial activity against Bacillus subtilis and Pseudomonas aeruginosa, highlighting their potential as new antimicrobial agents .

Study 2: Anticancer Evaluation

Another study focused on the anticancer potential of N-substituted oxadiazoles. The findings revealed that certain derivatives significantly inhibited cell proliferation in cancer cell lines while exhibiting moderate cytotoxicity against normal cells. This indicates a selective action that could be beneficial in developing targeted cancer therapies .

Data Tables

Activity Compound Target Outcome
AntimicrobialThis compoundE. coli, S. aureusSignificant inhibition observed
AnticancerVarious N-substituted derivativesHCT116 Colon Cancer CellsSignificant antiproliferative effect

Q & A

Q. What are the common synthetic routes for N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide?

  • Methodological Answer : The synthesis typically involves: (i) Esterification : React 4-chlorobenzoic acid with methanol and sulfuric acid to form methyl 4-chlorobenzoate . (ii) Hydrazination : Convert the ester to 4-chlorophenylhydrazide using hydrazine hydrate. (iii) Oxadiazole Formation : Treat the hydrazide with cyanogen bromide (BrCN) in methanol to generate 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine . (iv) Coupling Reaction : React the oxadiazole amine with 2-(phenylsulfanyl)acetyl chloride in dry THF using NaH as a base. Critical factors include controlling reaction temperatures (0–5°C for exothermic steps) and anhydrous conditions for coupling .

Q. How is the compound characterized structurally?

  • Methodological Answer : Use a combination of:
  • X-ray Crystallography : Resolve bond lengths and angles (e.g., oxadiazole ring geometry and chloro-phenyl orientation) .
  • FTIR Spectroscopy : Confirm functional groups (e.g., C=O at ~1680 cm⁻¹, C=N at ~1600 cm⁻¹, and S–C at ~680 cm⁻¹) .
  • ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, acetamide NH at δ 10.2 ppm) .
  • Mass Spectrometry : Validate molecular weight via ESI-MS (e.g., [M+H]⁺ peak at m/z 386.5) .

Q. What preliminary biological screening methods are used for this compound?

  • Methodological Answer :
  • Antimicrobial Assays : Perform broth microdilution (MIC determination) against S. aureus and E. coli using ciprofloxacin as a positive control .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., A549 lung carcinoma) and non-cancerous cells (e.g., HEK293) to calculate IC₅₀ and selectivity indices .
  • Enzyme Inhibition : Test against lipoxygenase (LOX) or acetylcholinesterase (AChE) via spectrophotometric monitoring of substrate conversion (e.g., LOX inhibition at 234 nm) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of antitumor activity?

  • Methodological Answer :
  • Halogen Substitution : Introduce electron-withdrawing groups (e.g., Cl, Br) at the 4-position of the phenyl ring to enhance cytotoxicity (e.g., IC₅₀ = 3.8 μM for A549 cells in Compound 154 ).
  • Thioether Linker Modification : Replace phenylsulfanyl with pyridinyl or morpholine groups to improve solubility and selectivity (>25-fold affinity for cancer vs. normal cells) .
  • SAR Validation : Compare analogs using 3D-QSAR models and molecular docking (e.g., Glide SP scoring for binding to EGFR or tubulin) .

Q. What strategies resolve contradictions in enzyme inhibition data across studies?

  • Methodological Answer :
  • Assay Standardization : Use identical enzyme sources (e.g., recombinant human LOX vs. potato LOX) and buffer conditions (pH 7.4, 25°C) .
  • Control Redundancy : Include both positive (e.g., quercetin for LOX) and negative controls (DMSO vehicle).
  • Data Normalization : Express inhibition as % activity relative to controls and apply ANOVA with post-hoc Tukey tests (p<0.05) .

Q. How are computational methods integrated into mechanistic studies?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict reactive sites (e.g., electrophilic oxadiazole ring) .
  • Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., 100 ns trajectories for stability of acetamide-AChE interactions) .
  • ADMET Prediction : Use SwissADME to assess bioavailability, BBB penetration, and CYP450 interactions .

Q. What experimental designs mitigate challenges in multi-step synthesis?

  • Methodological Answer :
  • Intermediate Stabilization : Protect reactive amines (e.g., Boc groups) during coupling steps to prevent side reactions .
  • Purification Optimization : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) for intermediates .
  • Scale-Up Considerations : Replace THF with DMF for higher yields in gram-scale reactions .

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